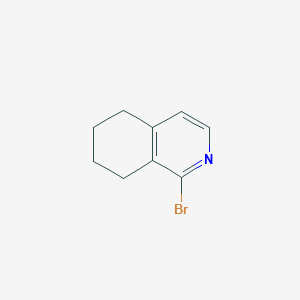
1-Brom-5,6,7,8-Tetrahydroisochinolin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthese von Alkaloid-Vorläufern
1-Brom-5,6,7,8-Tetrahydroisochinolin dient als Vorläufer bei der Synthese verschiedener Alkaloide. Diese Alkaloide besitzen vielfältige biologische Aktivitäten und werden in der medizinischen Chemie häufig wegen ihrer therapeutischen Eigenschaften eingesetzt . Das Bromatom in der Verbindung bietet eine reaktive Stelle für die weitere Funktionalisierung, die die Herstellung einer breiten Palette von Alkaloid-Derivaten ermöglicht.
Mehrkomponentenreaktionen (MCRs)
Diese Verbindung wird in Mehrkomponentenreaktionen eingesetzt, die in der organischen Synthese von entscheidender Bedeutung sind. MCRs verbessern die Atomökonomie, Selektivität und Ausbeute und machen sie zu einer nachhaltigen Methodik in der synthetischen Chemie . Die Struktur der Verbindung ermöglicht die Einarbeitung in komplexe Moleküle durch diese Reaktionen und trägt zur Vielfalt der Synthesewege bei.
Studien zur biologischen Aktivität
Das Tetrahydroisochinolin-Gerüst ist ein wichtiges Fragment in bioaktiven Molekülen, einschließlich solcher mit entzündungshemmenden und antineuroinflammatorischen Eigenschaften . Die Forschung an this compound konzentriert sich oft auf die Erforschung dieser biologischen Aktivitäten und die Entwicklung neuer Therapeutika.
Asymmetrische Katalyse
Derivate von this compound werden in der asymmetrischen Katalyse eingesetzt. Sie dienen als chirale Gerüste, die für die Herstellung enantiomerenreiner Substanzen unerlässlich sind . Dies ist besonders wichtig in der pharmazeutischen Industrie, wo die Chiralität von Arzneimitteln deren Wirksamkeit und Sicherheit beeinflussen kann.
Antimikrobielle und antivirale Forschung
Die Derivate der Verbindung zeigen eine Reihe pharmakologischer Aktivitäten, darunter antimikrobielle und antivirale Wirkungen . Die Forschung in diesem Bereich zielt darauf ab, neue Medikamente zu entwickeln, die verschiedene infektiöse Krankheitserreger bekämpfen können, wobei das Potenzial der Verbindung als Leitstruktur genutzt wird.
Therapeutika für neurodegenerative Erkrankungen
Das strukturelle Motiv des Tetrahydroisochinolins ist bedeutsam in Verbindungen, die zur Behandlung neurodegenerativer Erkrankungen eingesetzt werden . Die Forschung an this compound und seinen Analogen kann zur Entdeckung neuer Behandlungen für Erkrankungen wie Alzheimer und Parkinson führen.
Safety and Hazards
Zukünftige Richtungen
1,2,3,4-Tetrahydroisoquinolines, a related class of compounds, have garnered significant attention in the scientific community due to their diverse biological activities. This has resulted in the development of novel analogs with potent biological activity. Future research may focus on the development of new and environmentally friendly methods for the synthesis of these derivatives .
Wirkmechanismus
Target of Action
Tetrahydroisoquinoline (thiq) analogs, which include 1-bromo-5,6,7,8-tetrahydroisoquinoline, have been reported to possess a wide range of pharmacological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq analogs are known to exert diverse biological activities, suggesting that they interact with multiple targets . The specific interactions of 1-Bromo-5,6,7,8-tetrahydroisoquinoline with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiq analogs, it can be inferred that multiple pathways might be influenced . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
The molecular weight of 1-bromo-5,6,7,8-tetrahydroisoquinoline is 21209 , which is within the range generally favorable for oral bioavailability
Result of Action
Thiq analogs have been reported to exert diverse biological activities, suggesting that they may induce a variety of molecular and cellular changes .
Biochemische Analyse
Biochemical Properties
1-Bromo-5,6,7,8-tetrahydroisoquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monoamine oxidase and catechol-O-methyltransferase. These interactions are crucial as they influence the metabolism of neurotransmitters like dopamine and serotonin. The compound’s bromine atom enhances its binding affinity to these enzymes, thereby modulating their activity. Additionally, 1-Bromo-5,6,7,8-tetrahydroisoquinoline can form complexes with various proteins, affecting their structural conformation and function .
Cellular Effects
The effects of 1-Bromo-5,6,7,8-tetrahydroisoquinoline on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitter release and reuptake. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. In terms of cellular metabolism, 1-Bromo-5,6,7,8-tetrahydroisoquinoline affects the production of reactive oxygen species, which can lead to oxidative stress and subsequent cellular damage .
Molecular Mechanism
At the molecular level, 1-Bromo-5,6,7,8-tetrahydroisoquinoline exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their function. For instance, its interaction with monoamine oxidase leads to the inhibition of this enzyme, resulting in increased levels of neurotransmitters. Furthermore, 1-Bromo-5,6,7,8-tetrahydroisoquinoline can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors. These interactions can either upregulate or downregulate the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-5,6,7,8-tetrahydroisoquinoline have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to 1-Bromo-5,6,7,8-tetrahydroisoquinoline has been associated with alterations in cellular function, including changes in cell viability and proliferation rates. In vitro studies have shown that prolonged exposure can lead to increased oxidative stress and apoptosis .
Dosage Effects in Animal Models
The effects of 1-Bromo-5,6,7,8-tetrahydroisoquinoline vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and reduce anxiety-like behaviors. At higher doses, it can induce neurotoxicity, characterized by motor deficits and neuronal cell death. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without adverse outcomes. Toxic effects at high doses include liver and kidney damage, as well as disruptions in normal metabolic processes .
Metabolic Pathways
1-Bromo-5,6,7,8-tetrahydroisoquinoline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites. The compound’s metabolism also affects the production of reactive oxygen species, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, 1-Bromo-5,6,7,8-tetrahydroisoquinoline is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as lipid solubility and molecular size, which determine its ability to cross cellular membranes. Accumulation of 1-Bromo-5,6,7,8-tetrahydroisoquinoline in certain tissues can lead to localized effects, including tissue-specific toxicity .
Subcellular Localization
The subcellular localization of 1-Bromo-5,6,7,8-tetrahydroisoquinoline is critical for its activity and function. The compound is known to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be found in the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression. Post-translational modifications, such as phosphorylation, can affect the compound’s localization and activity, directing it to specific cellular compartments .
Eigenschaften
IUPAC Name |
1-bromo-5,6,7,8-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXOMWJRDOUVDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CN=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447648.png)
![[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447650.png)
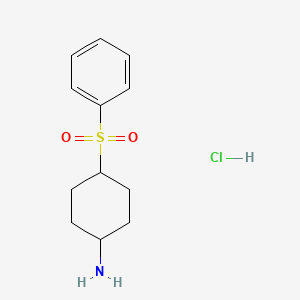
![3-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447652.png)
![3-[(Furan-2-ylmethyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447656.png)
![[1-[4-(4-Fluorophenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447658.png)
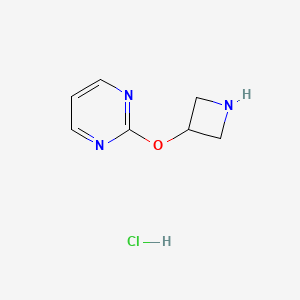
![4-Fluoro-2-[(methylamino)methyl]phenol](/img/structure/B1447662.png)
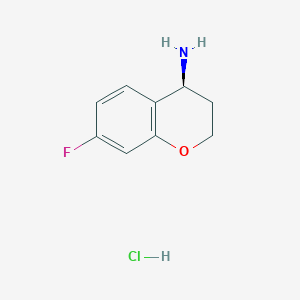
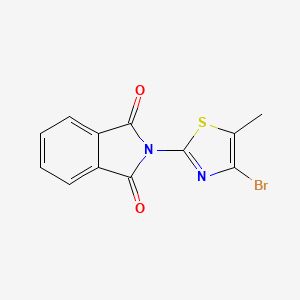
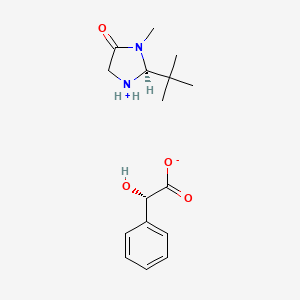
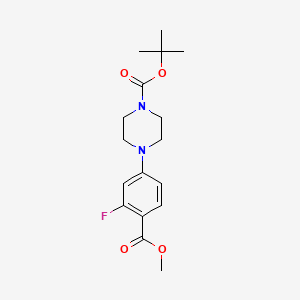
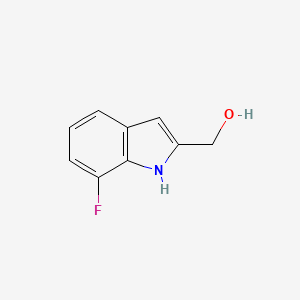
![4-[(Furan-2-ylmethyl)sulfanyl]piperidine hydrochloride](/img/structure/B1447670.png)